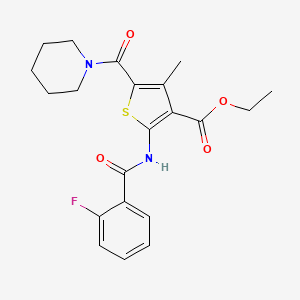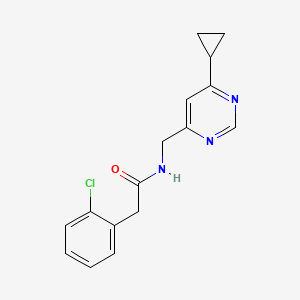
2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide, also known as CCMI, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It has been the subject of extensive research due to its potential applications in the fields of medicine and sports.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Stability Analysis
Research on molecules structurally related to 2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide has focused on understanding their vibrational spectroscopic signatures and stability. For instance, vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This characterization involves comparing results from ab initio calculations using density functional theory, which allows for the exploration of geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Such studies reveal the stereo-electronic interactions that lead to molecular stability, confirmed through natural bond orbital analysis and substantiated by vibrational spectral analysis (Mary, Pradhan, & James, 2022).
Role in Antiviral Research
The therapeutic potential of compounds structurally similar to 2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide against viral diseases has been a subject of investigation. For example, a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, which translated into a decrease in viral load and an increase in survival rates in mouse models of Japanese encephalitis. This indicates the compound's potential for therapeutic applications in treating viral infections (Ghosh et al., 2008).
Synthesis and Process Research
The synthesis of pyrimidine derivatives, which are important intermediates for synthetic drugs, has been extensively studied. For instance, 4,6-dichloro-2-methylpyrimidine, an important intermediate of the synthetic anticancer drug dasatinib, has been synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination processes. Optimizing the synthesis conditions for such compounds is crucial for the development of efficient and scalable production methods for pharmaceutical intermediates (Lei-ming, 2012).
Exploration of Pharmacokinetic Properties
The pharmacokinetic properties of molecules structurally related to 2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide have been explored through various studies. These properties include adsorption, distribution, metabolism, excretion, and toxicity, which are investigated to understand how these compounds interact with biological systems and their potential as therapeutic agents. Such studies are crucial for advancing drug discovery and development processes (Mary et al., 2022).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-4-2-1-3-12(14)7-16(21)18-9-13-8-15(11-5-6-11)20-10-19-13/h1-4,8,10-11H,5-7,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYYKASALZHTQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)
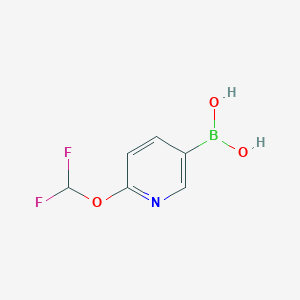
![4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)

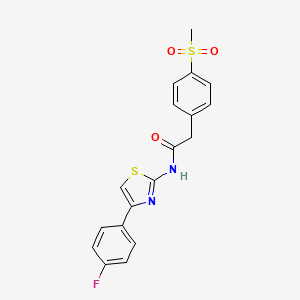
![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)
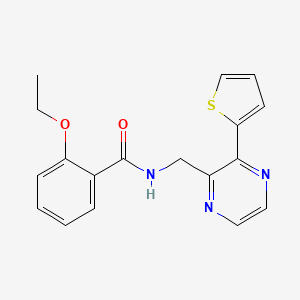

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)
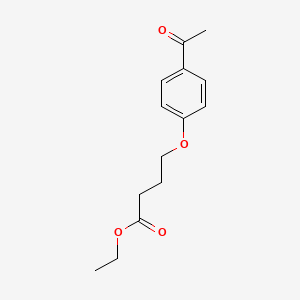
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)

